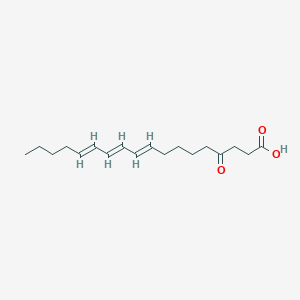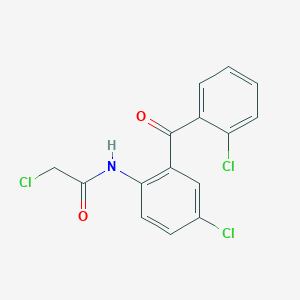
4-Oxo-9,11,13-octadecatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamoxifen methyl iodide is a derivative of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tamoxifen methyl iodide can be synthesized through the methylation of tamoxifen using methyl iodide as the methylating agent. The reaction typically involves the use of a base such as potassium carbonate or sodium hydride to deprotonate the tamoxifen, followed by the addition of methyl iodide to form the methylated product.
Industrial Production Methods: Industrial production of tamoxifen methyl iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Tamoxifen methyl iodide can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms of tamoxifen derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of tamoxifen.
Wissenschaftliche Forschungsanwendungen
Tamoxifen methyl iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tamoxifen derivatives.
Biology: Studied for its effects on cellular processes and its potential as a tool for modulating estrogen receptor activity.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in overcoming tamoxifen resistance.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
Tamoxifen methyl iodide exerts its effects by binding to estrogen receptors, thereby inhibiting the binding of estrogen. This competitive inhibition leads to a decrease in tumor growth factor alpha and insulin-like growth factor 1, while increasing sex hormone-binding globulin. These changes result in the inhibition of estrogen-dependent cell proliferation and tumor growth .
Similar Compounds:
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxytamoxifen: A potent metabolite of tamoxifen with strong anti-estrogenic properties.
Endoxifen: Another active metabolite of tamoxifen, known for its efficacy in breast cancer therapy.
Uniqueness: Tamoxifen methyl iodide is unique due to its methylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. This uniqueness makes it a valuable compound for research into new therapeutic strategies and understanding the mechanisms of tamoxifen resistance.
Eigenschaften
CAS-Nummer |
17699-20-6 |
|---|---|
Molekularformel |
C18H28O3 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9+ |
InChI-Schlüssel |
DTRGDWOPRCXRET-SUTYWZMXSA-N |
Isomerische SMILES |
CCCC/C=C/C=C/C=C/CCCCC(=O)CCC(=O)O |
SMILES |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
Kanonische SMILES |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
Andere CAS-Nummern |
623-99-4 |
Synonyme |
(9Z,11E,13E)-4-Oxooctadeca-9,11,13-trienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)








![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)
